(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH

Pharmaceutical analysis Peptide characterization Impurity profiling

Ensure chromatographic specificity and regulatory compliance in Leuprolide impurity profiling. Unlike generic LHRH analogs, this standard possesses precisely defined structural modifications—absent N-terminal pyroglutamate, absent C-terminal glycine amide, D-Leu⁶ substitution, and Pro-NHEt⁹ terminus—yielding unique molecular weight (1098.3 g/mol), distinct retention time, and specific fragmentation pattern. Essential for HPLC/UPLC/LC-MS method validation, ICH Q3A-compliant batch release, ANDA/NDA impurity documentation, and stability-indicating assays. Using an incorrect reference standard risks inaccurate quantification and pharmacopeial non-compliance.

Molecular Formula C54H79N15O10
Molecular Weight 1098.3 g/mol
Cat. No. B12396575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH
Molecular FormulaC54H79N15O10
Molecular Weight1098.3 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N
InChIInChI=1S/C54H79N15O10/c1-6-59-52(78)45-14-10-20-69(45)53(79)39(13-9-19-60-54(56)57)63-47(73)40(21-30(2)3)65-48(74)41(22-31(4)5)66-49(75)42(23-32-15-17-35(71)18-16-32)67-51(77)44(28-70)68-50(76)43(24-33-26-61-38-12-8-7-11-36(33)38)64-46(72)37(55)25-34-27-58-29-62-34/h7-8,11-12,15-18,26-27,29-31,37,39-45,61,70-71H,6,9-10,13-14,19-25,28,55H2,1-5H3,(H,58,62)(H,59,78)(H,63,73)(H,64,72)(H,65,74)(H,66,75)(H,67,77)(H,68,76)(H4,56,57,60)/t37-,39-,40-,41+,42-,43-,44-,45-/m0/s1
InChIKeyJDQRXYLRWDVADF-LQHCIVNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH: A Characterized Octapeptide Leuprolide Impurity Reference Standard for Pharmaceutical Quality Control


(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH, also known as Des-Pyr-Leuprolide or Des-PGLU-leuprolide, is a synthetic octapeptide analog of luteinizing hormone-releasing hormone (LHRH) and a structurally defined impurity of the gonadotropin-releasing hormone (GnRH) agonist drug Leuprolide [1]. This compound is characterized by the absence of the N-terminal pyroglutamate (Pyr1) and C-terminal glycine amide (Gly10) residues, along with substitution of D-Leu at position 6 and a Pro-N-ethylamide (Pro-NHEt9) C-terminus, resulting in a molecular formula of C54H79N15O10 and a molecular weight of 1098.3 g/mol [2]. It is primarily utilized as an analytical reference standard for the identification, quantification, and control of related substances in Leuprolide active pharmaceutical ingredient (API) and finished drug products, supporting pharmacopeial compliance and regulatory submissions .

Why Generic LHRH Analogs Cannot Substitute for (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH in Analytical and Impurity Profiling Workflows


Generic LHRH analogs or other peptide impurities lack the precise structural modifications (Des-Pyr1, Des-Gly10, D-Leu6, Pro-NHEt9) that define (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH as a unique, chromatographically distinct entity . This compound is not a therapeutic agent but a specific process-related impurity of Leuprolide; its retention time, ionization efficiency, and fragmentation pattern differ from both the parent drug and other known Leuprolide impurities (e.g., EP Impurity C, F) . Using an incorrect reference standard would compromise method specificity, lead to inaccurate quantification of impurity levels, and risk non-compliance with pharmacopeial monographs and regulatory expectations for impurity profiling in Leuprolide drug substance and product release testing [1].

Quantitative Differentiation of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH from Comparators


Defined Molecular Weight and Formula for Accurate Identification and Quantification

The compound exhibits a molecular weight of 1098.3 g/mol and a molecular formula of C54H79N15O10, as determined by mass spectrometry and elemental analysis [1]. In contrast, the parent drug Leuprolide has a molecular weight of 1209.42 g/mol (C59H84N16O12) [2]. This ~111 Da mass difference is attributable to the absence of the N-terminal pyroglutamate (Pyr) and C-terminal glycine (Gly) residues, enabling unambiguous discrimination via LC-MS and high-resolution mass spectrometry [1].

Pharmaceutical analysis Peptide characterization Impurity profiling

High Purity Specification (NLT 97%) Supporting Use as a Certified Reference Material

Commercial suppliers report a purity of not less than 97% (NLT 97%) for (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH, as determined by HPLC analysis . This specification meets or exceeds the typical purity requirements for pharmacopeial reference standards used in impurity quantification. While some research-grade peptides may be offered at >95% purity, the documented NLT 97% level provides enhanced confidence for use as a calibrant in validated analytical methods .

Reference standard Quality control Peptide purity

Unique Amino Acid Sequence (His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) and Structural Modifications

The compound possesses the defined sequence H-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, as confirmed by MS/MS fragmentation and NMR spectroscopy [1]. This sequence includes the D-Leu6 substitution and a Pro-N-ethylamide C-terminus, which are absent in many other Leuprolide impurities (e.g., EP Impurity F lacks the N-ethylamide modification and retains the pyroglutamate N-terminus) . The specific sequence dictates its chromatographic retention behavior and mass spectrometric signature, allowing for unequivocal identification in complex mixtures [1].

Peptide sequencing Structural elucidation Impurity identification

Designation as a Known Leuprolide Impurity (Des-Pyr-Leuprolide) for Pharmacopeial Compliance

(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH is explicitly recognized as a process-related impurity of Leuprolide (Des-Pyr-Leuprolide) and is utilized as a reference standard in validated HPLC methods for Leuprolide drug substance analysis . In contrast, other LHRH analogs (e.g., Cetrorelix, Ganirelix) are therapeutic antagonists with distinct impurity profiles and are not relevant for Leuprolide quality control [1]. The compound's CAS number (1642799-35-6) and defined structure align with pharmacopeial expectations for impurity identification and control strategies [2].

Regulatory compliance Impurity control Pharmacopeial standards

Optimal Use Cases for (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Leuprolide Impurity Profiling

This compound serves as a critical reference standard during the development and validation of HPLC, UPLC, and LC-MS methods intended to separate, identify, and quantify Leuprolide-related impurities. Its unique molecular weight (1098.3 g/mol) and retention characteristics allow for the optimization of chromatographic conditions and the establishment of system suitability criteria, ensuring method specificity and accuracy [1].

Quality Control and Batch Release Testing of Leuprolide Drug Substance

In routine pharmaceutical QC laboratories, (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH is employed as a reference standard to quantify the levels of this specific impurity in Leuprolide API batches. Compliance with ICH Q3A guidelines and pharmacopeial monographs requires accurate measurement of known impurities, and this standard provides the necessary traceability for regulatory batch release decisions .

Stability Studies and Forced Degradation Assessment of Leuprolide Formulations

During stability-indicating method development and forced degradation studies, the compound is used to spike samples and to identify degradation products that co-elute with this impurity. Its defined purity (NLT 97%) supports reliable quantitation, enabling researchers to establish degradation pathways and shelf-life specifications for Leuprolide drug products .

Reference Standard Procurement for Regulatory Submissions and Pharmacopeial Compliance

Pharmaceutical companies developing generic Leuprolide formulations must characterize and control impurities to the same standards as the innovator product. Procuring (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH as a characterized reference material facilitates the preparation of ANDA or NDA submissions, particularly in the sections on impurities and analytical procedures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.